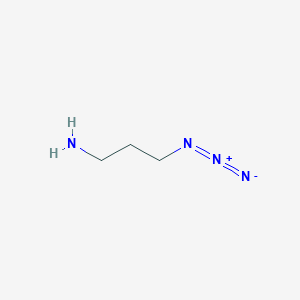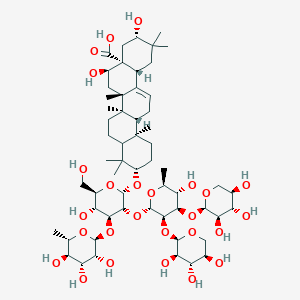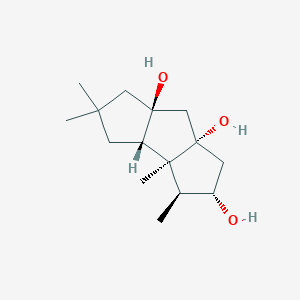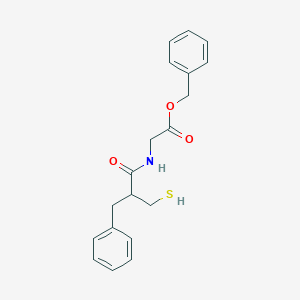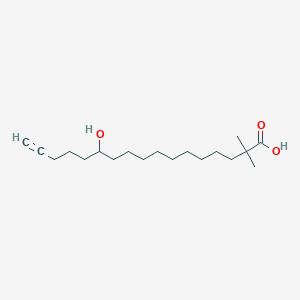
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid (DMHPA) is a fatty acid derivative that has been extensively studied for its potential applications in scientific research. DMHPA is a unique compound due to its triple bond and hydroxyl group, which give it unique chemical properties that make it useful for a variety of applications.
作用機序
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's mechanism of action is not yet fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid also appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
生化学的および生理学的効果
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to reduce cholesterol levels and improve insulin sensitivity. It also appears to have a protective effect on the liver, reducing the risk of liver damage.
実験室実験の利点と制限
One of the main advantages of using 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid in lab experiments is its unique chemical properties. Its triple bond and hydroxyl group make it useful for a variety of applications, including the synthesis of other compounds. However, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's high cost and limited availability can be a limitation for some researchers.
将来の方向性
There are several future directions for research on 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid as a cancer therapy. Additionally, research into 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's anti-inflammatory properties may lead to the development of new treatments for inflammatory diseases. Finally, there is potential for 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid to be used in the synthesis of other compounds, leading to the development of new drugs and materials.
合成法
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid can be synthesized through several methods, including the oxidation of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol and the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with potassium hydroxide and iodine. The latter method is preferred due to its higher yield and purity.
科学的研究の応用
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been used in a variety of scientific research applications. One of the most promising areas of research is its potential as a cancer treatment. Studies have shown that 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to have anti-inflammatory and anti-bacterial properties, making it useful for the treatment of a variety of diseases.
特性
CAS番号 |
148019-73-2 |
|---|---|
製品名 |
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid |
分子式 |
C19H34O3 |
分子量 |
310.5 g/mol |
IUPAC名 |
12-hydroxy-2,2-dimethylheptadec-16-ynoic acid |
InChI |
InChI=1S/C19H34O3/c1-4-5-11-14-17(20)15-12-9-7-6-8-10-13-16-19(2,3)18(21)22/h1,17,20H,5-16H2,2-3H3,(H,21,22) |
InChIキー |
NKCUSUZBSTZOHV-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCCCCCC(CCCC#C)O)C(=O)O |
正規SMILES |
CC(C)(CCCCCCCCCC(CCCC#C)O)C(=O)O |
同義語 |
2,2-DHHA 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
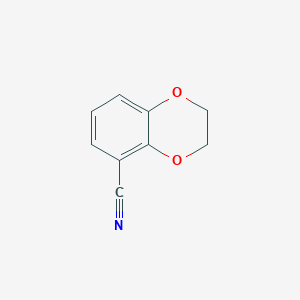
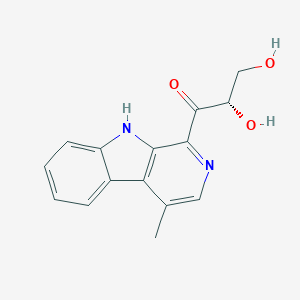
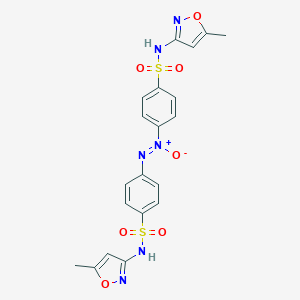
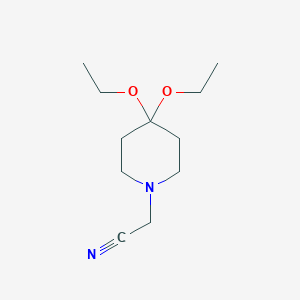
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
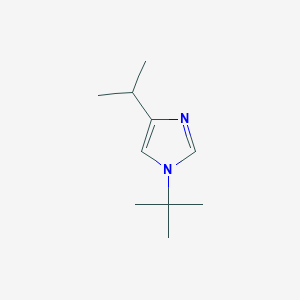
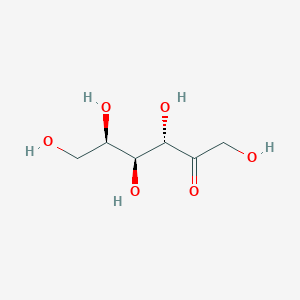
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)
